Cas no 77094-11-2 (2-Amino-3,4-dimethyl-3H-imidazo4,5-fquinoline)
2-Amino-3,4-dimethyl-3H-imidazo4,5-fquinoline Chemical and Physical Properties
Names and Identifiers
-
- 3H-Imidazo[4,5-f]quinolin-2-amine,3,4-dimethyl-
- 2-Amino-3,4-Dimethyl-3H-Imidazo [4,5-F]Quinoline
- 3,4-dimethylimidazo[4,5-f]quinolin-2-amine
- 2-amino-3,4-dimethylimidazo<4,5-f>quinoline
- 3,4-dimethyl-3H-imidazo<quinolin-2-amine
- Me IQ
- MelQ
- Methyl IQ
- 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE [HSDB]
- AKOS027383336
- MeIQ
- CS-0182801
- Q27155885
- MEIQ [IARC]
- PD130595
- FT-0661754
- A838956
- Methyl-IQ
- 3H-Imidazo(4,5-f)quinoline, 2-amino-3,4-dimethyl-
- FT-0611032
- FT-0661756
- BRN 5039094
- 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
- SCHEMBL1129661
- DTXCID80800
- 3,4-Dimethyl-3H-imidazo(4,5-f)quinolin-2-amine
- HSDB 7766
- DTXSID6020800
- HY-141638
- C19254
- 77094-11-2
- CHEBI:82338
- Me-IQ
- 3H-Imidazo(4,5-f)quinolin-2-amine, 3,4-dimethyl-
- 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
- CCRIS 1768
- MFCD00468067
- 2-Amino-3,4-dimethyl-3H-Imidazo(4,5-f)quinoline
- UNII-G2Q7M1P33X
- FT-0661755
- 3,4-dimethyl-3H-imidazo[4,5-f]quinolin-2-amine
- MEIQ (IARC)
- G2Q7M1P33X
- 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
- DB-020380
- 2-Amino-3,4-dimethyl-3H-imidazo4,5-fquinoline
-
- Inchi: 1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15)
- InChI Key: GMGWMIJIGUYNAY-UHFFFAOYSA-N
- SMILES: N1(C)C(N)=NC2C3C=CC=NC=3C=C(C)C1=2
Computed Properties
- Exact Mass: 212.10600
- Monoisotopic Mass: 212.106196400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 56.7Ų
Experimental Properties
- Density: 1.2046 (rough estimate)
- Melting Point: 291-293
- Boiling Point: 342.09°C (rough estimate)
- Refractive Index: 1.5000 (estimate)
- PSA: 56.73000
- LogP: 2.59330
2-Amino-3,4-dimethyl-3H-imidazo4,5-fquinoline Security Information
- Hazard Statement: Toxic
-
Hazardous Material Identification:
2-Amino-3,4-dimethyl-3H-imidazo4,5-fquinoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-3,4-dimethyl-3H-imidazo4,5-fquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A605200-5mg |
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline |
77094-11-2 | 5mg |
$ 170.00 | 2023-09-08 | ||
| TRC | A605200-10mg |
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline |
77094-11-2 | 10mg |
$ 253.00 | 2023-09-08 | ||
| TRC | A605200-25mg |
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline |
77094-11-2 | 25mg |
$ 626.00 | 2023-09-08 | ||
| TRC | A605200-50mg |
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline |
77094-11-2 | 50mg |
$ 1162.00 | 2023-04-19 | ||
| TRC | A605200-100mg |
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline |
77094-11-2 | 100mg |
$ 1958.00 | 2023-04-19 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M276462-10mg |
2-Amino-3,4-dimethyl-3H-imidazo4,5-fquinoline |
77094-11-2 | 95% | 10mg |
¥2574.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M276462-100mg |
2-Amino-3,4-dimethyl-3H-imidazo4,5-fquinoline |
77094-11-2 | 95% | 100mg |
¥16473.90 | 2023-09-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-209024-10 mg |
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, |
77094-11-2 | 10mg |
¥2,858.00 | 2023-07-11 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M276462-25mg |
2-Amino-3,4-dimethyl-3H-imidazo4,5-fquinoline |
77094-11-2 | 95% | 25mg |
¥5148.90 | 2023-09-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-209024-10mg |
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, |
77094-11-2 | 10mg |
¥2858.00 | 2023-09-05 |
2-Amino-3,4-dimethyl-3H-imidazo4,5-fquinoline Suppliers
2-Amino-3,4-dimethyl-3H-imidazo4,5-fquinoline Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-Amino-3,4-dimethyl-3H-imidazo4,5-fquinoline
Recent Advances in the Study of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (CAS: 77094-11-2)
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (CAS: 77094-11-2) is a heterocyclic aromatic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential biological activities. Recent studies have focused on its role as a mutagenic agent, its interactions with DNA, and its implications in carcinogenesis. This research brief synthesizes the latest findings related to this compound, providing insights into its mechanisms of action and potential applications in biomedical research.
One of the key areas of investigation has been the compound's ability to form DNA adducts, which are critical in understanding its mutagenic properties. A 2023 study published in Chemical Research in Toxicology demonstrated that 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline forms stable adducts with guanine residues in DNA, leading to mutations that may contribute to carcinogenesis. The study utilized advanced mass spectrometry techniques to characterize these adducts, providing a foundation for further research into the compound's toxicological profile.
In addition to its mutagenic effects, recent research has explored the potential therapeutic applications of derivatives of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline. A 2022 paper in Journal of Medicinal Chemistry reported the synthesis of novel analogs designed to inhibit specific kinase pathways involved in cancer progression. Preliminary in vitro assays showed promising activity against several cancer cell lines, suggesting that structural modifications of this compound could yield new candidates for anticancer drug development.
Furthermore, computational studies have been employed to predict the binding modes and interactions of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline with biological targets. Molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters in 2023 revealed potential binding sites on DNA repair enzymes, offering a mechanistic explanation for the compound's observed effects. These findings could guide the design of inhibitors targeting these enzymes for therapeutic purposes.
Despite these advances, challenges remain in fully elucidating the compound's biological impact. Ongoing research is addressing gaps in understanding its metabolic pathways and long-term effects in vivo. A recent review in Archives of Toxicology highlighted the need for more comprehensive toxicokinetic studies to assess the risks associated with exposure to 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, particularly in occupational settings where such compounds may be encountered.
In conclusion, 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (CAS: 77094-11-2) continues to be a molecule of significant interest in chemical biology and medicinal research. Its dual role as a mutagen and a potential therapeutic scaffold underscores the complexity of heterocyclic compounds in biomedical applications. Future studies will likely focus on optimizing its derivatives for reduced toxicity and enhanced efficacy, paving the way for novel interventions in cancer and other diseases.
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